molecular formula C20H19N3O2S B1234480 1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide

1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide

Cat. No. B1234480
M. Wt: 365.5 g/mol
InChI Key: UHLSOHRAJDHHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide is a pyrroloquinoline.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis and CNS Pharmacological Evaluation : A study by Guillon et al. (1998) described the synthesis of derivatives similar to your compound and evaluated their central nervous system (CNS) pharmacological effects, observing proconvulsant, convulsant, and anticonvulsant activities (Guillon et al., 1998).

Polymorphic Modifications

  • Diuretic Properties and Polymorphism : Shishkina et al. (2018) researched a closely related compound, focusing on its strong diuretic properties and identifying two polymorphic modifications, highlighting differences in crystal packing and organizational levels in the crystal structure (Shishkina et al., 2018).

Antitubercular Activity

  • Antitubercular Activity : Ukrainets et al. (2008) developed a method for preparing ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate and synthesized a series of hetarylamides. They carried out a comparative analysis of their antitubercular activities (Ukrainets et al., 2008).

Synthesis for Cytotoxic Activity

  • Cytotoxic Activity of Carboxamide Derivatives : Deady et al. (2003) synthesized a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. They found that the derived 4-N-[2-(dimethylamino)ethyl]carboxamides displayed potent cytotoxicity against various cancer cell lines (Deady et al., 2003).

Synthesis for Various Applications

  • Tandem Electrocyclization-Oxidation Synthesis : Boisse et al. (2008) described a new synthesis process for pyrrolo[3,2-b]quinolines, which could be relevant for developing pharmaceutical compounds with similar structures (Boisse et al., 2008).

properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

1,5-dimethyl-4-oxo-N-(2-thiophen-3-ylethyl)pyrrolo[3,2-c]quinoline-2-carboxamide

InChI

InChI=1S/C20H19N3O2S/c1-22-17(19(24)21-9-7-13-8-10-26-12-13)11-15-18(22)14-5-3-4-6-16(14)23(2)20(15)25/h3-6,8,10-12H,7,9H2,1-2H3,(H,21,24)

InChI Key

UHLSOHRAJDHHDV-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=C(N3C)C(=O)NCCC4=CSC=C4

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=C(N3C)C(=O)NCCC4=CSC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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